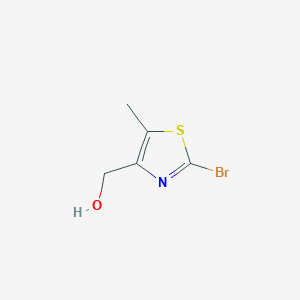![molecular formula C11H16N2O3 B6589553 tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate CAS No. 2413882-94-5](/img/new.no-structure.jpg)
tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate typically involves the reaction of 5-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: : In chemistry, tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: : In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a probe to investigate the activity of various enzymes .
Medicine: : In medicine, this compound is explored for its potential therapeutic properties. It is studied for its effects on various biological targets and its potential use in drug development .
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes and alter their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-hydroxypyridin-2-yl)carbamate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
Comparison
- tert-Butyl N-(3-hydroxypyridin-2-yl)carbamate : This compound is similar in structure but differs in the position of the hydroxyl group. It has different reactivity and applications compared to tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate .
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate : This compound contains a bromine atom, which significantly alters its chemical properties and reactivity. It is used in different applications compared to this compound .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical properties make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring its full potential.
Properties
CAS No. |
2413882-94-5 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8-4-9(14)7-12-5-8/h4-5,7,14H,6H2,1-3H3,(H,13,15) |
InChI Key |
XKFRMPIOKOKFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CN=C1)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



